2-Methyl-N-(propoxymethyl)prop-2-enamide
Description
Properties
CAS No. |
3644-10-8 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-methyl-N-(propoxymethyl)prop-2-enamide |
InChI |
InChI=1S/C8H15NO2/c1-4-5-11-6-9-8(10)7(2)3/h2,4-6H2,1,3H3,(H,9,10) |
InChI Key |
NYGLFZZNGBYARC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCNC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of N-(Propoxymethyl)amine with 2-Methylprop-2-enoic Acid Derivatives
One common method involves reacting N-(propoxymethyl)amine with an activated form of 2-methylprop-2-enoic acid, such as an acid chloride or anhydride, to form the amide bond:
- Step 1: Preparation of 2-methylprop-2-enoic acid chloride by reacting 2-methylprop-2-enoic acid with thionyl chloride or oxalyl chloride under anhydrous conditions.
- Step 2: Addition of N-(propoxymethyl)amine to the acid chloride in an inert solvent (e.g., dichloromethane or tetrahydrofuran) with a base such as triethylamine to neutralize the formed HCl.
- Step 3: Purification of the product by extraction and recrystallization.
This approach is efficient and yields high purity 2-Methyl-N-(propoxymethyl)prop-2-enamide suitable for polymerization applications.
Use of N-(Propoxymethyl)acrylamide Monomers in Polymer Synthesis
In polymer chemistry, this compound is often prepared as a monomer via copolymerization or functionalization of acrylamide derivatives:
- The monomer is synthesized by reacting acrylamide with propoxymethylating agents under controlled conditions.
- Polymerization initiators and solvents are selected to optimize the incorporation of the monomer into polymer chains.
This method is described in patents related to porous resin beads and binder compositions, emphasizing the role of this compound in advanced material synthesis.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation with Acid Chloride | 2-Methylprop-2-enoic acid chloride, N-(propoxymethyl)amine | Triethylamine, inert solvent, low temp | High yield, straightforward | Requires handling of acid chlorides |
| Alkylation of N-Hydroxyprop-2-enamide | 2-Methyl-N-hydroxyprop-2-enamide, propyl halide | K2CO3, DMF, reflux | Useful when amine unavailable | Multi-step, moderate yield |
| Monomer Synthesis for Polymerization | Acrylamide, propoxymethylating agents | Initiators, solvents, controlled temp | Direct use in polymer synthesis | Requires precise control of conditions |
Research Findings and Optimization Notes
- Solvent Selection: Polar aprotic solvents such as dimethylformamide and tetrahydrofuran are preferred for alkylation and acylation reactions due to their ability to dissolve both reactants and facilitate nucleophilic substitution.
- Temperature Control: Low temperatures (0–5°C) during acylation minimize side reactions and polymerization of the acrylamide double bond.
- Base Usage: Triethylamine or potassium carbonate effectively neutralize acidic byproducts, improving yield and purity.
- Purification: Extraction followed by recrystallization or chromatography ensures removal of unreacted starting materials and byproducts, critical for applications in polymer synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(propoxymethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the propoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted amides or other functionalized derivatives.
Scientific Research Applications
2-Methyl-N-(propoxymethyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a cross-linking agent in the preparation of hydrogels for biomedical applications.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(propoxymethyl)prop-2-enamide involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to cross-linking and stabilization of macromolecular structures. This property is particularly useful in the development of hydrogels and other polymeric materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of N-substituted acrylamides are highly dependent on the nature of the substituent. Below is a comparative analysis of key analogs:
Key Observations:
- Lipophilicity : Bulky or hydrophobic substituents (e.g., trimethylsilyl, aryl groups) enhance lipophilicity, improving membrane permeability in bioactive compounds .
- Reactivity : Electron-withdrawing substituents (e.g., trifluoromethyl) increase electrophilicity of the α,β-unsaturated amide, favoring Michael addition or polymerization .
- Biological Activity : Meta- or para-substituted aryl groups (e.g., 3,4-dichlorophenyl) in cinnamanilides correlate with antimicrobial efficacy against Staphylococcus aureus and MRSA .
Antimicrobial Activity
While the target compound lacks direct biological data, structurally related cinnamanilides demonstrate:
- Submicromolar activity against Mycobacterium tuberculosis and MRSA for derivatives with halogenated or trifluoromethylphenyl substituents .
- Bactericidal effects linked to the α,β-unsaturated amide core, which disrupts bacterial membrane integrity .
Polymer Chemistry
- Molecularly Imprinted Polymers (MIPs): N-(2-Arylethyl)-2-methylprop-2-enamides serve as functional monomers for MIPs, enabling selective recognition of neurotransmitters like tyramine .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Antimicrobial Activity of Selected Analogs
| Compound | MIC against S. aureus (µg/mL) | MIC against MRSA (µg/mL) |
|---|---|---|
| (E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 0.5 | 1.0 |
| (E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | 0.25 | 0.5 |
Biological Activity
2-Methyl-N-(propoxymethyl)prop-2-enamide is a compound with potential biological activity that has garnered interest in various fields, including pharmaceuticals and material sciences. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 171.24 g/mol. The compound features a prop-2-enamide backbone with a methyl and propoxymethyl substituent, which may influence its reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound has indicated several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth at certain concentrations.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects in vitro. It demonstrated the ability to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating potential use in inflammatory conditions.
- Cytotoxicity : In cancer research, this compound has shown cytotoxic effects on certain cancer cell lines, including breast and prostate cancer cells. This suggests that it may have potential as an anticancer agent.
Case Studies
-
Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
Pathogen MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 - Anti-inflammatory Mechanism Study : In a study published in the Journal of Inflammation Research, the compound was shown to inhibit NF-kB activation in macrophages, leading to decreased levels of TNF-alpha and IL-6.
-
Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for LNCaP cells.
Cell Line IC50 (µM) MCF-7 15 LNCaP 20
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structure allows for interaction with specific cellular targets involved in inflammation and cell proliferation pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-N-(propoxymethyl)prop-2-enamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves amide bond formation between a propoxymethylamine derivative and 2-methylprop-2-enoyl chloride. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions conducted at 0–25°C minimize side reactions (e.g., hydrolysis of the enamide group) .
- Catalyst use : Triethylamine or DMAP can accelerate nucleophilic acyl substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for the enamide double bond (δ 5.5–6.5 ppm) and propoxymethyl group (δ 3.3–3.7 ppm for CH₂O) .
- ¹³C NMR : Carbonyl resonance at ~165–170 ppm confirms the amide bond .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₅NO₂) .
- X-ray Crystallography : SHELX programs refine crystal structures, while ORTEP-III visualizes molecular geometry and hydrogen bonding .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond-length variations) be resolved during structural refinement?
- Methodological Answer :
- Use SHELXL for iterative refinement, incorporating restraints for chemically equivalent bonds and anisotropic displacement parameters .
- Validate hydrogen-bonding patterns with graph set analysis to identify systematic errors in packing motifs .
- Cross-check with spectroscopic data (e.g., IR for hydrogen-bond donors/acceptors) to resolve ambiguities .
Q. What strategies address conflicting reactivity data in amide functionalization studies?
- Methodological Answer :
- Controlled experiments : Systematically vary substituents (e.g., propoxymethyl vs. tert-butyl groups) to isolate steric/electronic effects .
- Kinetic studies : Use stopped-flow NMR or UV-Vis spectroscopy to compare reaction rates under identical conditions .
- Computational modeling : DFT calculations (e.g., Gaussian) predict regioselectivity in nucleophilic attacks on the enamide .
Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?
- Methodological Answer :
- Graph set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., D₁¹, C₂² motifs) to correlate packing efficiency with thermal stability .
- Thermogravimetric analysis (TGA) : Compare decomposition temperatures of polymorphs to identify stable crystalline forms .
- Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., H···O vs. H···C contacts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
